molecular formula C22H30O3S B14594854 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- CAS No. 60131-46-6

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-

Cat. No.: B14594854
CAS No.: 60131-46-6
M. Wt: 374.5 g/mol
InChI Key: OWSYDANGUICYNG-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its phenolic structure, which includes two tert-butyl groups and a phenylsulfonyl ethyl group. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- typically involves multiple steps. One common method includes the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This step introduces the tert-butyl groups at the 2 and 6 positions of the phenol ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfonyl group can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-
  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-

Uniqueness

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- is unique due to the presence of the phenylsulfonyl ethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack this functional group .

Properties

CAS No.

60131-46-6

Molecular Formula

C22H30O3S

Molecular Weight

374.5 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)ethyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C22H30O3S/c1-15(26(24,25)17-11-9-8-10-12-17)16-13-18(21(2,3)4)20(23)19(14-16)22(5,6)7/h8-15,23H,1-7H3

InChI Key

OWSYDANGUICYNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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